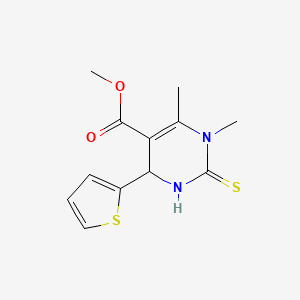

3,4-dimetil-2-sulfanilideno-6-tiofen-2-il-1,6-dihidropirimidina-5-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3,4-dimethyl-2-sulfanylidene-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound characterized by its thiophene and pyrimidine rings

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the dihydropyrimidine framework. For instance, derivatives of similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7. These compounds exhibited IC50 values in the low micromolar range, indicating their potential as selective anticancer agents .

Antimicrobial Properties

Compounds featuring sulfanylidene groups have been associated with antimicrobial activities. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Enzyme Inhibition

There is emerging evidence that methyl 3,4-dimethyl-2-sulfanylidene-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate may act as an inhibitor for specific enzymes involved in metabolic pathways. This could lead to applications in treating metabolic disorders or enhancing drug efficacy through enzyme modulation .

Organic Electronics

The presence of thiophene rings in the compound's structure suggests potential applications in organic electronics. Thiophene derivatives are known for their conductive properties and are used in organic photovoltaics and field-effect transistors. The incorporation of methyl 3,4-dimethyl-2-sulfanylidene-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate into polymer matrices could enhance the performance of electronic devices .

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis. Its unique chemical structure may impart specific properties to polymers, such as increased thermal stability or enhanced mechanical strength, making it valuable in developing advanced materials for various industrial applications .

Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of dihydropyrimidine derivatives showed that modifications to the sulfanylidene group significantly affected biological activity. Compounds with optimal substitutions exhibited enhanced selectivity towards cancer cells while minimizing toxicity to normal cells. This highlights the importance of structural variations in developing effective cancer therapeutics .

Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, several derivatives of methyl 3,4-dimethyl-2-sulfanylidene-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate were synthesized and tested against resistant bacterial strains. Results indicated that certain modifications led to compounds with improved efficacy against multidrug-resistant bacteria, showcasing their potential as new antibiotic agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the pyrimidine ring. Key reagents and conditions include sulfur-containing compounds and strong bases or acids to facilitate ring closure and functional group modifications.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to ensure consistency and efficiency in large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the derivative and its application.

Comparación Con Compuestos Similares

Methyl 3,4-dimethyl-2-thienyl disulfide: Another sulfur-containing compound with potential biological activity.

Ethyl 1-[5-cyano-3-[(3-heptyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1,4-dimethyl-6-oxopyridin-2-yl]piperidine-3-carboxylate:

This comprehensive overview highlights the significance of Methyl 3,4-dimethyl-2-sulfanylidene-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate in scientific research and industry. Its unique structure and versatile reactivity make it a valuable compound for various applications.

Actividad Biológica

Methyl 3,4-dimethyl-2-sulfanylidene-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic effects and mechanisms of action based on existing literature.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by a pyrimidine ring with various substituents. Its molecular formula is C13H13N3O2S, and it features a thiophene ring, which is known for its role in enhancing biological activity through various mechanisms.

1. Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study on related compounds demonstrated fungicidal and insecticidal activities at concentrations of 375 g ai/ha and 600 g ai/ha, respectively . While specific data on methyl 3,4-dimethyl-2-sulfanylidene-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate is limited, its structural similarity to these active compounds suggests potential antimicrobial efficacy.

2. Antioxidant Properties

Compounds containing thiol groups, like the sulfanylidene moiety in this compound, are often associated with antioxidant activities. Research has shown that similar structures can scavenge free radicals and protect against oxidative stress, which is crucial in preventing cellular damage and aging processes . The presence of the thiophene ring may also contribute to enhancing these properties.

3. Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been documented extensively. Compounds in this class have shown the ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines . This suggests that methyl 3,4-dimethyl-2-sulfanylidene-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate could exhibit similar effects.

The biological activity of methyl 3,4-dimethyl-2-sulfanylidene-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate can be attributed to several mechanisms:

1. Enzyme Inhibition

Many pyrimidine derivatives act as enzyme inhibitors, affecting pathways related to inflammation and microbial growth. The specific inhibition of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX) could be a potential mechanism for its anti-inflammatory effects.

2. Modulation of Signal Transduction Pathways

The compound may influence various signal transduction pathways involved in cell survival and apoptosis. For instance, it could modulate pathways activated by oxidative stress or inflammation.

Case Studies

While direct case studies specifically focusing on methyl 3,4-dimethyl-2-sulfanylidene-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate are scarce, studies on structurally related compounds provide insights into its potential applications:

Propiedades

IUPAC Name |

methyl 3,4-dimethyl-2-sulfanylidene-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S2/c1-7-9(11(15)16-3)10(8-5-4-6-18-8)13-12(17)14(7)2/h4-6,10H,1-3H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMZKVMTYJWPJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1C)C2=CC=CS2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.